molecular formula C20H17N3O6S B2488689 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate CAS No. 877636-50-5

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Cat. No.: B2488689
CAS No.: 877636-50-5
M. Wt: 427.43
InChI Key: WOZSIIFMORAHLG-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
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Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features, which include pyrimidine, pyran, and benzoate moieties. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5SC_{22}H_{22}N_2O_5S, with a molecular weight of approximately 426.5 g/mol. The structural complexity arises from the integration of various functional groups that may influence its reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing pyrimidine and thioether linkages have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the thioether group in the compound may enhance its interaction with bacterial cell walls, leading to increased permeability and subsequent bacterial inhibition.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. For example, compounds featuring the pyran core have demonstrated effectiveness in inhibiting tumor cell growth in vitro . The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The unique structure of this compound may allow it to target multiple pathways simultaneously, potentially increasing its efficacy as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this one can act as potent inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease . These activities are crucial for developing therapeutic agents against conditions such as Alzheimer's disease and urinary tract infections. The IC50 values for enzyme inhibition can vary significantly depending on the structural modifications within the compound.

The proposed mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. This binding can modulate their activity, leading to altered physiological responses. For example, the compound may inhibit the activity of key enzymes involved in metabolic pathways or interfere with receptor signaling associated with disease progression .

Comparative Analysis with Related Compounds

Compound Name Structural Features Notable Activities
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo...Contains a pyrazole ringAntitumor and antimicrobial
4-Oxo-4H-pyran derivativesSimilar pyran coreVarious biological activities
6-(Benzothiazolyl) derivativesContains benzothiazole moietyAntibacterial properties

This table illustrates how compounds with similar structural motifs can exhibit diverse biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that related compounds effectively inhibit the growth of colorectal adenocarcinoma cells. For instance, one study reported that a structurally similar compound inhibited tumor growth significantly in xenograft models .
  • Antibacterial Efficacy : A series of synthesized compounds were evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus, revealing promising results that warrant further investigation into their clinical applications .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-11-4-5-14(7-16(11)23(26)27)19(25)29-18-9-28-15(8-17(18)24)10-30-20-21-12(2)6-13(3)22-20/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSIIFMORAHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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